molecular formula C21H23FN6O B2620901 N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291842-82-4

N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2620901
CAS No.: 1291842-82-4
M. Wt: 394.454
InChI Key: SQKVTTZUKAKNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine ( 1291842-82-4) is a complex synthetic compound with a molecular formula of C21H27FN6O and a molecular weight of 398.5 g/mol . This hybrid molecule is of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating novel enzyme inhibitors. Its structure strategically incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The integration of a piperazine moiety, a common feature in pharmacologically active compounds, further enhances its potential to interact with central nervous system targets and various enzymes . While specific biological data for this exact molecule is limited in the public domain, its structural analogs, particularly those featuring 1,2,4-triazole and piperidine/piperazine components, have demonstrated potent inhibitory activity against key enzymes like 15-lipoxygenase (15-LOX), which is a target in inflammation and cancer research . Furthermore, such triazole-containing hybrids are frequently explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them valuable scaffolds for lead optimization . This product is provided for research purposes only and is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the development of new therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-2-15-3-7-17(8-4-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-9-5-16(22)6-10-18/h3-10,19-20,23-26H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCUXKSRGLORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring connected to a piperazine moiety and an ethylphenyl group, with a fluorophenyl substituent. The presence of fluorine is notable as it can enhance the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

Case Study:
A study evaluated the cytotoxic effects of triazole derivatives on MDA-MB-231 breast cancer cells. The results showed that certain derivatives significantly increased the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis rates compared to controls .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties . Compounds with similar structures have been tested against various bacterial strains, demonstrating noteworthy inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 μg/mL
Similar Triazole Derivative AS. aureus10 μg/mL
Similar Triazole Derivative BP. aeruginosa12 μg/mL

The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Binding : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological activities.
  • Antioxidant Effects : Some studies suggest that triazole derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Research Highlights:
Recent studies have focused on the pharmacological potentials of triazole derivatives, highlighting their roles as enzyme inhibitors and their capacity to induce apoptosis in cancer cells . Furthermore, ongoing research aims to elucidate the structure–activity relationship (SAR) to better understand how modifications in chemical structure can enhance biological efficacy.

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Triazole Substituents Piperazine Substituents Key Functional Groups Reference
Target Compound 4-ethylphenyl 4-fluorophenyl Triazole, Piperazine-carboxamide
PC945 (Antifungal) Benzamide-linked difluorophenyl Methylphenyl Triazole, CYP51A1 inhibitor
Compound 43 (SAR Study) 5-methyl-tetrahydronaphthalene 4-fluorophenyl Piperazine-carboxamide
N-(3-chlorophenyl) Analog 3-chlorophenyl 3-methylphenyl Triazole, Piperazine-carbonyl
Bomedemstat (Anticancer) 1H-1,2,3-triazol-1-yl benzamide Cyclopropyl-fluorophenyl LSD1 inhibitor

Key Observations :

  • Fluorophenyl Groups : The 4-fluorophenyl substitution in the target compound and PC945 enhances metabolic stability and enzyme binding (e.g., CYP51A1 in PC945) .
  • Hybrid Designs : Bomedemstat integrates a triazole with a benzamide, demonstrating structural flexibility for targeting epigenetic enzymes .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antifungal Activity

  • PC945 : Exhibits potent activity against Aspergillus fumigatus (IC₅₀ < 0.1 µg/mL) via CYP51A1 inhibition. The difluorophenyl group enhances membrane penetration .

Anticancer Potential

  • Triazole-Quinazoline Hybrids : Compound 5f () shows anticancer activity (IC₅₀ ~10 µM) via kinase inhibition, attributed to the triazole’s hydrogen-bonding capacity .
  • Bomedemstat : Targets lysine-specific histone demethylase 1 (LSD1), with the triazole stabilizing protein-ligand interactions .

SAR Insights

  • Triazole Position : 1,2,3-Triazole at the 5-position (target compound) vs. 1-position (bomedemstat) alters spatial orientation, affecting receptor engagement .

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